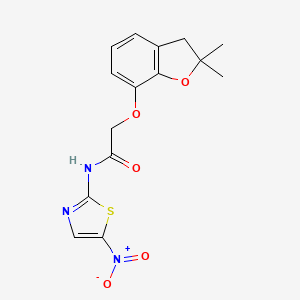

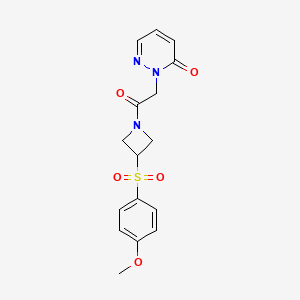

2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

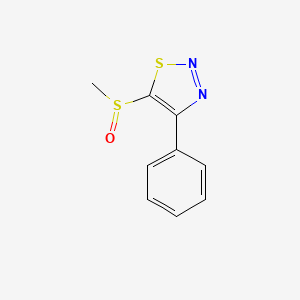

The molecular structure of this compound includes an azetidine ring, a pyridazinone ring, and a methoxyphenylsulfonyl group.Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Applications De Recherche Scientifique

Synthesis and Biological Applications

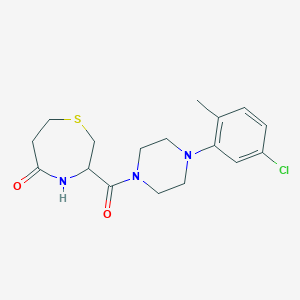

Azetidinones Synthesis and Biological Potency : Azetidinones, due to their structural features, have been a focal point in synthesis due to their biological and pharmacological potencies. The synthesis process often involves condensation reactions and the creation of Schiff bases, leading to the formation of compounds with potential medicinal importance. For instance, the synthesis of substituted azetidinones derived from a dimer of Apremilast has been explored, indicating the significance of sulfonamide rings and their derivatives in medicinal chemistry (Jagannadham et al., 2019).

Antibacterial and Antimicrobial Properties : Certain azetidinone derivatives have demonstrated significant activity against Gram-negative bacteria. The structural manipulation of these compounds, such as the introduction of sulfonamido moieties, has been associated with enhanced antibacterial properties. This suggests the potential utility of azetidinone-based compounds in developing new antibacterial agents (Azab et al., 2013).

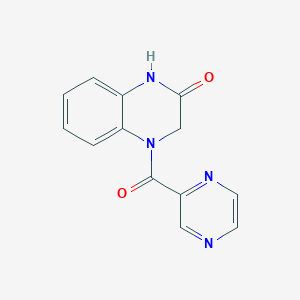

Pyridazinones as Potential Therapeutic Agents : Pyridazinones have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 selectivity, indicating their potential as therapeutic agents without significant ulcerogenic and cardiovascular side effects. This emphasizes the role of structural features in mediating biological activities and the therapeutic promise of pyridazinone derivatives (Sharma & Bansal, 2016).

Antitumor and Antioxidant Activities

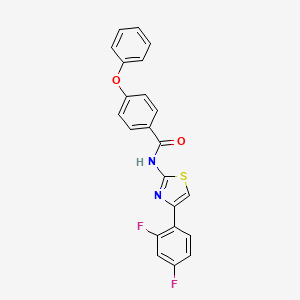

Tubulin-Targeting Antitumor Agents : Investigations into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones have led to the discovery of compounds with potent antiproliferative effects against cancer cells. These findings illustrate the potential of azetidinone derivatives in cancer therapy, highlighting their mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis (Greene et al., 2016).

Antioxidant Properties : The design and synthesis of novel heterocyclic compounds incorporating azetidinone structures have been explored for their antioxidant activities. This research underscores the importance of heterocyclic scaffolds in developing effective antioxidants, which could have implications for treating oxidative stress-related diseases (Aziz et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-24-12-4-6-13(7-5-12)25(22,23)14-9-18(10-14)16(21)11-19-15(20)3-2-8-17-19/h2-8,14H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDMMPJCIPSUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)

![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2649931.png)

![3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2649938.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2649939.png)

![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)